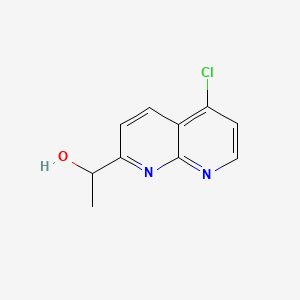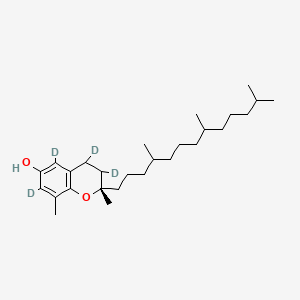
(2RS,4R,8R)-Delta-Tocopherol-d4 (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2RS,4R,8R)-Delta-Tocopherol-d4 (Mixture of Diastereomers) is a deuterium-labeled form of (2RS,4R,8R)-Delta-Tocopherol. This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. Delta-Tocopherol is one of the naturally occurring forms of Vitamin E, known for its antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2RS,4R,8R)-Delta-Tocopherol-d4 involves the incorporation of deuterium atoms into the Delta-Tocopherol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of (2RS,4R,8R)-Delta-Tocopherol-d4 may involve large-scale synthesis using deuterated starting materials. The process includes purification steps to isolate the desired diastereomers and ensure the high purity of the final product. Techniques such as chromatography and crystallization are commonly employed in the purification process.
Chemical Reactions Analysis
Types of Reactions
(2RS,4R,8R)-Delta-Tocopherol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its original form.
Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of Delta-Tocopherol, as well as substituted derivatives. These products can have different properties and applications depending on the nature of the reaction.
Scientific Research Applications
(2RS,4R,8R)-Delta-Tocopherol-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the metabolism and degradation of Vitamin E.
Biology: Employed in research on the antioxidant properties of Vitamin E and its role in cellular protection.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and inflammation.
Industry: Utilized in the development of deuterium-labeled compounds for various industrial applications, including pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (2RS,4R,8R)-Delta-Tocopherol-d4 involves its antioxidant properties. The compound can neutralize free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include cellular membranes and lipids, where the compound can prevent lipid peroxidation and maintain membrane integrity.
Comparison with Similar Compounds
Similar Compounds
Alpha-Tocopherol: Another form of Vitamin E with similar antioxidant properties.
Gamma-Tocopherol: Known for its ability to trap and neutralize reactive nitrogen species.
Delta-Tocopherol: The non-deuterated form of the compound, commonly found in nature.
Uniqueness
(2RS,4R,8R)-Delta-Tocopherol-d4 is unique due to the presence of deuterium atoms, which make it a valuable tool in research involving isotopic labeling. The deuterium atoms provide stability and allow for precise tracking of the compound in various biological and chemical processes.
Properties
Molecular Formula |
C27H46O2 |
|---|---|
Molecular Weight |
406.7 g/mol |
IUPAC Name |
(2S)-3,4,5,7-tetradeuterio-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21?,22?,27-/m0/s1/i15D,17D,18D,19D/t15?,17?,21?,22?,27- |
InChI Key |
GZIFEOYASATJEH-XYBVZSFWSA-N |
Isomeric SMILES |
[2H]C1C([C@](OC2=C1C(=C(C(=C2C)[2H])O)[2H])(C)CCCC(C)CCCC(C)CCCC(C)C)[2H] |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B13858357.png)
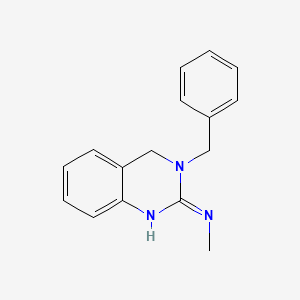


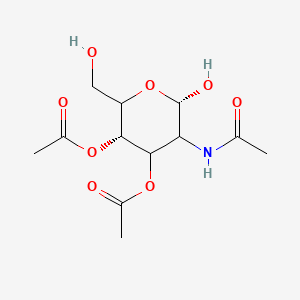
![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13858387.png)
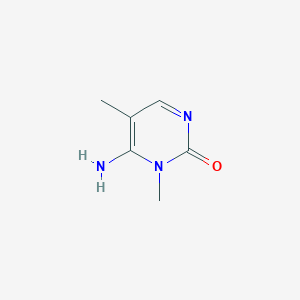
![16-Methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13858399.png)
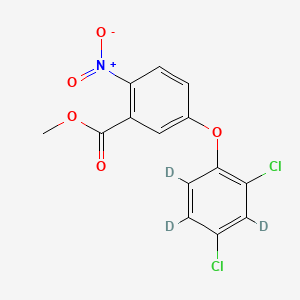
![methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B13858414.png)
![[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol](/img/structure/B13858417.png)
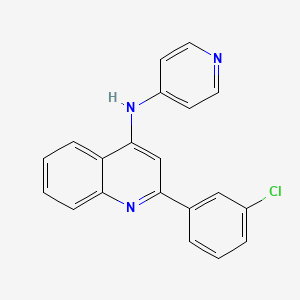
![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)
